2-Bromo-1-(4-methylthiazol-2-YL)ethanone
Description
Significance of Thiazole (B1198619) Derivatives in Synthetic Organic Chemistry
Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. ijarsct.co.in This structural motif is not merely a synthetic curiosity but is a recurring and vital component in a multitude of natural and synthetic compounds. ijarsct.co.innih.gov The significance of thiazole derivatives is underscored by their diverse applications and biological activities.
Thiazoles are integral to the structure of essential natural products, such as Vitamin B1 (Thiamine), and form the core of widely used pharmaceuticals, including the penicillin family of antibiotics. ijarsct.co.innih.gov The versatility of the thiazole nucleus is further demonstrated by its presence in compounds with a wide array of therapeutic properties. ijarsct.co.insemanticscholar.org
Table 1: Examples of Activities Exhibited by Thiazole Derivatives
| Biological Activity | Example Compound Class |
|---|---|
| Antimicrobial | Sulfazole ijarsct.co.innih.gov |
| Antiretroviral | Ritonavir ijarsct.co.innih.gov |
| Antifungal | Abafungin ijarsct.co.innih.gov |
Beyond their medicinal applications, thiazole derivatives have found commercial value in other areas, for instance, as vulcanizing accelerators and as cyanine dyes used for photographic sensitization. nih.govsemanticscholar.org The chemical reactivity and biological significance of the thiazole ring can be finely tuned through the introduction of various substituents at its C-2, C-4, and C-5 positions, making it a versatile scaffold for synthetic chemists. ijarsct.co.in
Role of α-Halo Ketones as Versatile Synthetic Intermediates in Heterocyclic Synthesis
α-Halo ketones, and more specifically α-bromoketones, are recognized as pivotal building blocks in synthetic organic chemistry. mdpi.com Their utility stems from their predictable and high reactivity, which allows for the construction of complex molecular frameworks, particularly heterocyclic systems. nih.govmdpi.com These compounds serve as key precursors for a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles. mdpi.com
One of the most prominent applications of α-haloketones is in the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound like thioamides or thioureas. ijarsct.co.inresearchgate.net This method remains one of the most efficient and widely utilized strategies for the preparation of the thiazole ring system. researchgate.netscirp.org The reaction of an α-bromoketone with thioacetamide (B46855), for example, is a common route to synthesize 2-methylthiazole derivatives. nih.gov
The general reactivity of α-haloketones is not limited to thiazole synthesis. They participate in a range of nucleophilic substitution reactions, making them precursors to other important chemical entities. researchgate.net The bromine atom in an α-bromoketone can be displaced by various nucleophiles, enabling the introduction of diverse functional groups.
Table 2: General Reactions of α-Bromoketones in Heterocyclic Synthesis
| Reactant | Resulting Heterocycle |
|---|---|
| Thioamides/Thioureas | Thiazoles ijarsct.co.inresearchgate.net |
| Amines | Aziridines, Imidazoles |
| Amidines | Imidazoles |
The compound 2-Bromo-1-(4-methylthiazol-2-yl)ethanone is a prime example of the convergence of these two important areas of chemistry. It is an α-bromoketone that already contains a thiazole ring, making it an ideal substrate for synthesizing more complex, multi-cyclic thiazole-containing molecules with potential biological activities. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6BrNOS |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-bromo-1-(4-methyl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C6H6BrNOS/c1-4-3-10-6(8-4)5(9)2-7/h3H,2H2,1H3 |
InChI Key |
JBEUHCNYTJSVLC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)C(=O)CBr |
Canonical SMILES |
CC1=CSC(=N1)C(=O)CBr |
Origin of Product |
United States |
Synthetic Strategies for 2 Bromo 1 4 Methylthiazol 2 Yl Ethanone
Bromination of the Corresponding Ketone Precursor
The most direct route to 2-bromo-1-(4-methylthiazol-2-yl)ethanone involves the α-bromination of its corresponding ketone precursor, 1-(4-methylthiazol-2-yl)ethanone. This transformation can be accomplished using various brominating agents and reaction conditions.
Direct α-Bromination of 1-(4-methylthiazol-2-YL)ethanone (Implied General Methodology)
The direct α-bromination of ketones is a fundamental transformation in organic synthesis. While specific literature on the direct bromination of 1-(4-methylthiazol-2-yl)ethanone is not abundant, the general methodology can be inferred from similar reactions. For instance, the bromination of the related compound, 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one, has been successfully carried out. scholaris.ca In this procedure, the starting ketone is dissolved in a suitable solvent system, such as chloroform (B151607) and acetic acid. A solution of bromine in chloroform is then added dropwise to the reaction mixture, which is heated to a moderate temperature (e.g., 50°C). scholaris.ca The reaction is typically monitored for completion, after which it is quenched and the product is isolated and purified. This general approach, involving the use of molecular bromine in an acidic medium, is a common strategy for the α-bromination of ketones. masterorganicchemistry.com
A similar protocol has been reported for the synthesis of the isomeric compound, 2-bromo-1-(4-methylthiazol-5-yl)ethanone hydrobromide, which was prepared by reacting 1-(4-methyl-thiazol-5-yl)-ethanone with hydrogen bromide and bromine in acetic acid at 20°C for 2 hours. rsc.org This further supports the feasibility of direct bromination of the 2-acetyl-4-methylthiazole (B1599968) core.
Application of N-Bromosuccinimide (NBS) in α-Halogenation Procedures
N-Bromosuccinimide (NBS) is a widely used and more convenient alternative to molecular bromine for α-halogenation reactions. masterorganicchemistry.com It is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com NBS is particularly effective for the allylic and benzylic bromination of hydrocarbons, as well as for the α-bromination of carbonyl compounds. masterorganicchemistry.comlookchem.com The reaction typically proceeds via a radical or an electrophilic pathway, depending on the reaction conditions. For the α-bromination of ketones, the reaction is often catalyzed by an acid, which promotes the formation of the enol tautomer, the active nucleophile in the reaction. masterorganicchemistry.com
While a specific protocol for the NBS bromination of 1-(4-methylthiazol-2-yl)ethanone is not detailed in the provided search results, the general applicability of NBS for the α-bromination of aralkyl ketones suggests its suitability for this transformation. nih.gov The reaction conditions would likely involve dissolving the ketone in a suitable solvent, adding NBS and a catalytic amount of acid, and heating the mixture.
The table below summarizes the general conditions for the α-bromination of ketones using NBS, which can be adapted for the synthesis of this compound.
| Reagent | Catalyst | Solvent | Temperature | Reference |
| N-Bromosuccinimide (NBS) | Acidic Al₂O₃ | Methanol | Reflux | nih.gov |
| N-Bromosuccinimide (NBS) | Ammonium Acetate (B1210297) | Diethyl Ether or Carbon Tetrachloride | 25°C or 80°C | rsc.org |
Catalytic and Solvent Considerations in Bromination Reactions (e.g., p-Toluenesulfonic Acid, Ionic Liquids, Acetone)
The efficiency and selectivity of α-bromination reactions can be significantly influenced by the choice of catalyst and solvent. For instance, the α-bromination of ketones with NBS can be effectively catalyzed by a catalytic amount of p-toluenesulfonic acid (p-TsOH). scirp.orgresearchgate.net This acid catalyst facilitates the formation of the enol intermediate, which then reacts with the brominating agent.
Ionic liquids have emerged as green and reusable reaction media for a variety of organic transformations, including α-bromination. scirp.orgresearchgate.net Ketones have been shown to react smoothly with NBS in the presence of p-TsOH in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) and N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imidate ([bmpy]Tf₂N) to afford α-bromoketones in good yields. scirp.orgresearchgate.net A key advantage of using ionic liquids is the ease of product isolation through simple extraction, allowing for the recycling and reuse of the reaction medium. scirp.orgresearchgate.net
The table below presents a summary of catalytic and solvent systems used in the α-bromination of ketones with NBS.
| Catalyst | Solvent | Key Advantages | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Chloroform | Catalytic, promotes enol formation | scirp.orgresearchgate.net |
| p-Toluenesulfonic acid (p-TsOH) | [bmim]PF₆ (Ionic Liquid) | Recyclable solvent, good yields | scirp.orgresearchgate.net |
| p-Toluenesulfonic acid (p-TsOH) | [bmpy]Tf₂N (Ionic Liquid) | Recyclable solvent, good yields | scirp.orgresearchgate.net |
Multi-Step Approaches to Construct the this compound Scaffold
In cases where the direct bromination of the ketone precursor is not feasible or leads to low yields, multi-step synthetic routes can be employed. These strategies often involve the construction of the thiazole (B1198619) ring followed by functional group manipulations to introduce the bromoacetyl moiety.
Derivatization of Pre-existing Thiazole Systems Followed by α-Bromination (e.g., from Carboxylate Precursors)
An alternative strategy involves the synthesis of a suitable thiazole precursor, such as a thiazole-2-carboxylate, which is then converted to the corresponding 2-acetylthiazole (B1664039) derivative. This ketone can subsequently undergo α-bromination as described in the previous sections.
For example, a synthetic route to 2-acetyl thiazole has been reported starting from 2-bromo thiazole. google.com The 2-bromo thiazole is treated with butyllithium (B86547) to form a lithiated intermediate, which then reacts with ethyl acetate to yield 2-acetyl thiazole. google.com The precursor, 2-bromo thiazole, can be prepared from 2-amino thiazole. google.com This demonstrates the principle of building the desired functionality on a pre-formed thiazole ring.
Furthermore, the synthesis of ethyl 2-acetyl-1,3-thiazole-4-carboxylate has been achieved, indicating that thiazole rings with existing carbonyl functionalities at other positions can be synthesized and potentially modified. arkat-usa.org The conversion of a thiazole carboxylate to an acetyl group is a feasible transformation in organic synthesis, often involving the reaction of the corresponding acid chloride or ester with an organometallic reagent. Once the 1-(4-methylthiazol-2-yl)ethanone is obtained through such a multi-step sequence, the final α-bromination can be carried out as previously discussed.
Reaction Chemistry and Synthetic Transformations Involving 2 Bromo 1 4 Methylthiazol 2 Yl Ethanone
Nucleophilic Substitution Reactions at the α-Bromo Position
The bromine atom at the α-position to the carbonyl group is readily displaced by various nucleophiles. This reactivity is central to the role of 2-bromo-1-(4-methylthiazol-2-yl)ethanone as a building block in organic synthesis, particularly for constructing new heterocyclic rings.
Reaction with Thioamides and Thioureas (Hantzsch Thiazole (B1198619) Synthesis and its Variations)
The reaction of α-haloketones with thioamides or thioureas is the foundation of the Hantzsch thiazole synthesis, a classic and widely used method for preparing thiazole derivatives. ijper.orgresearchgate.net this compound serves as the α-haloketone component in this reaction, leading to the formation of compounds containing a new thiazole ring.
The general mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide or thiourea (B124793) on the α-carbon bearing the bromine atom, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. rsc.orgnih.gov This reaction is highly versatile, allowing for the synthesis of a diverse range of substituted thiazoles by varying the thioamide or thiourea reactant. researchgate.netresearchgate.net For instance, the condensation of α,α-dibromoketones with thiourea has been shown to yield 2-amino-4-arylthiazoles. ijper.org
The reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) is a key step in the synthesis of 4-(4-halophenyl)-2-methylthiazoles. nih.gov Similarly, new bisthiazolyl derivatives have been synthesized by refluxing a mixture of 2-bromo-1-(2-(4-phenyl)-4-methyl thiazol-5yl)ethanone with substituted thioamides in dry ethanol (B145695). nih.gov
Below is a table summarizing examples of Hantzsch thiazole synthesis and its variations involving α-bromoethanone derivatives.
| α-Bromoethanone Derivative | Thio-reactant | Product Class | Reference |
| 2-Bromo-1-(4-halophenyl)ethan-1-ones | Thioacetamide | 4-(4-Halophenyl)-2-methylthiazoles | nih.gov |
| 2-Bromo-1-(2-(4-phenyl)-4-methyl thiazol-5yl)ethanone | Substituted thioamides | Bisthiazolyl derivatives | nih.gov |
| α,α-Dibromoketones | Thiourea | 2-Amino-4-arylthiazoles | ijper.org |
| α-Bromoketones | Thiourea | 2-Aminothiazoles | nih.gov |
Reactions with Hydrazines and Thiosemicarbazides
This compound and its analogs react with hydrazine (B178648) derivatives and thiosemicarbazides to yield a variety of heterocyclic compounds, including pyrazoles and other fused systems. mdpi.comnih.govdergipark.org.tr Thiosemicarbazide, possessing multiple nucleophilic centers, can react with α-bromo ketones to form aminothiazoles. sysrevpharm.org
The reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with benzaldehyde (B42025) thiosemicarbazones in refluxing ethanol leads to the formation of novel bis(thiazoles). cu.edu.egresearchgate.net These thiosemicarbazones are themselves prepared by the condensation of corresponding aldehydes with thiosemicarbazide. cu.edu.egresearchgate.net Furthermore, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with thiosemicarbazone derivatives is a route to imidazotriazole-incorporated thiazoles. nih.gov
Thiosemicarbazide is a versatile reagent used in the synthesis of various heterocyclic compounds. irjmets.com
Reactions with Other Nucleophiles (e.g., Cyanides, Amines)
The electrophilic α-carbon of this compound is also reactive towards other nucleophiles such as cyanides and amines. These reactions provide pathways to introduce different functional groups and to construct other heterocyclic systems.
Reactions with amines are particularly useful for synthesizing fused heterocyclic structures. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines has been employed to create new polycyclic thiazole derivatives. nih.gov This starting material can be prepared by the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole. nih.gov The reaction with 2-aminothiazole (B372263), for instance, leads to the formation of a dithiazolyl amine structure. nih.gov
The reaction with o-aminothiophenol results in the formation of a 5-(4H-benzo[b] cu.edu.egnih.govthiazin-3-yl)-N,4-dimethylthiazol-2-amine, demonstrating a pathway to thiazin-fused systems. nih.gov
Cyclization Reactions Leading to Fused Heterocyclic Systems
The inherent reactivity of this compound makes it an excellent substrate for constructing fused heterocyclic systems. The α-bromo ketone moiety can react with binucleophilic reagents to form a new ring fused to the thiazole core or to another heterocyclic system introduced by the nucleophile.
Formation of Imidazothiazoles
Imidazo[2,1-b]thiazoles are a prominent class of fused heterocycles that can be synthesized from this compound derivatives. The reaction of 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone is a direct method to prepare 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole. researchgate.net This reaction involves the initial nucleophilic attack of the amino group of the 2-aminothiazole on the α-bromo carbon, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
A series of novel imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of imidazo[2,1-b]thiazole derivatives can also be achieved through the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones. researchgate.net
Synthesis of Pyrazole (B372694) Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.comnih.govdergipark.org.tr While this compound is not a 1,3-dicarbonyl compound itself, it can be a precursor to intermediates that undergo cyclization with hydrazines to form pyrazoles.
For example, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with various thioamides or thiosemicarbazones leads to the formation of pyrazolylthiazoles, demonstrating the utility of α-bromo ketones in synthesizing complex molecules containing a pyrazole moiety. cu.edu.eg The synthesis of pyrazole ethanone (B97240) linked compounds has been a focus of research for their potential biological activities. jddtonline.info The general synthetic approach for pyrazoles involves the cyclocondensation of a suitable hydrazine with a 1,3-difunctional compound. mdpi.com
Formation of Thiazolidinones
The synthesis of 4-thiazolidinones, a class of heterocyclic compounds with significant pharmacological interest, can be readily achieved using α-haloketones like this compound. connectjournals.com The classical approach involves a cyclocondensation reaction between the α-haloketone and a sulfur-containing binucleophile, typically thiourea or its derivatives, or thioglycolic acid. connectjournals.comnih.gov
The reaction with thiourea, for instance, proceeds by the initial nucleophilic attack of the sulfur atom on the α-bromo carbon, displacing the bromide ion. This is followed by an intramolecular cyclization where one of the thiourea nitrogen atoms attacks the carbonyl carbon, and subsequent dehydration leads to the formation of a 2-imino-4-thiazolidinone ring system. researchgate.net Similarly, reaction with thioglycolic acid in the presence of a dehydrating agent or catalyst yields 4-thiazolidinone (B1220212) derivatives. nih.gov These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with the addition of a base such as sodium acetate (B1210297) or a catalyst like anhydrous zinc chloride. nih.govresearchgate.net
Table 1: Synthesis of Thiazolidinone Derivatives
| Reactant A | Reactant B | Product Structure (Postulated) | Reaction Type |
|---|---|---|---|
| This compound | Thiourea | 2-Imino-5-(4-methylthiazol-2-yl)thiazolidin-4-one | Cyclocondensation |
| This compound | Thioglycolic acid | 2-(4-Methylthiazol-2-yl)-3-thiazolidin-4-one | Cyclocondensation |
| This compound | N-Aryl Schiff's base + Mercaptoacetic acid | N-(2-Aryl-4-oxothiazolidin-3-yl)-2-(4-methylthiazol-2-yl)acetamide | Cyclocondensation |
Ring Closure to Benzothiazole Analogues
The α-bromoketone moiety is a key synthon for constructing fused heterocyclic systems. One notable transformation is the reaction with 2-aminothiophenol (B119425) to form benzothiazine derivatives, which are closely related to benzothiazoles. nih.govnih.gov In a typical reaction, this compound would react with 2-aminothiophenol in a refluxing solvent like ethanol. nih.gov The reaction mechanism involves an initial S-alkylation of the thiophenol group, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, and subsequent dehydration to yield the final benzothiazine ring system. nih.govnih.gov While this specific reaction leads to a 1,4-benzothiazine, the general reactivity pattern highlights the utility of the α-bromoketone in building fused sulfur- and nitrogen-containing heterocycles. nih.govjyoungpharm.orgekb.eg
Table 2: Synthesis of Benzothiazole Analogues
| Reactant A | Reactant B | Product Structure (Example) | Reaction Type |
|---|---|---|---|
| This compound | 2-Aminothiophenol | 3-(4-Methylthiazol-2-yl)-4H-benzo[b] nih.govnih.govthiazine | Ring Closure/Cyclocondensation |
Derivatization to Form Other Heterocyclic Scaffolds (e.g., Thiophenes, Thiadiazoles)
The versatility of this compound extends to the synthesis of other important five-membered heterocyclic rings like thiophenes and thiadiazoles.
Thiophenes: The Gewald aminothiophene synthesis is a powerful multicomponent reaction for preparing polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction typically involves the condensation of a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgsemanticscholar.org The initial step is a Knoevenagel condensation between the ketone and the active methylene (B1212753) compound. wikipedia.orgwikipedia.org The carbonyl group of this compound can participate in this initial condensation, and subsequent reaction with sulfur would lead to the formation of a highly substituted 2-aminothiophene bearing the 4-methylthiazole (B1212942) moiety. pharmaguideline.comijprajournal.com
Thiadiazoles: The synthesis of fused thiadiazole systems, such as imidazo[2,1-b] nih.govnih.govorganic-chemistry.orgthiadiazoles, can be accomplished by reacting α-bromoketones with 2-amino-1,3,4-thiadiazole (B1665364) derivatives. researchgate.net This reaction is analogous to the Hantzsch thiazole synthesis. organic-chemistry.org The process involves the reaction of this compound with a substituted 2-amino-1,3,4-thiadiazole in a solvent like ethanol, often under reflux conditions. researchgate.net The reaction proceeds via N-alkylation of the amino group of the thiadiazole, followed by intramolecular cyclization and dehydration to furnish the bicyclic imidazo[2,1-b] nih.govnih.govorganic-chemistry.orgthiadiazole scaffold. researchgate.net
Table 3: Synthesis of Other Heterocyclic Scaffolds
| Target Heterocycle | Key Reagents | Reaction Name/Type |
|---|---|---|
| 2-Aminothiophene | Active methylene compound (e.g., malononitrile), Elemental sulfur, Base | Gewald Synthesis |
| Imidazo[2,1-b] nih.govnih.govorganic-chemistry.orgthiadiazole | 2-Amino-1,3,4-thiadiazole | Hantzsch-type Cyclization |
Carbonyl Group Reactivity and Transformations
Condensation Reactions
The carbonyl group in this compound is susceptible to nucleophilic attack and can participate in various condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene group, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgresearchgate.netsciensage.info
This reaction is fundamental for forming new carbon-carbon double bonds. nih.gov For instance, reacting this compound with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield an α,β-unsaturated product. wikipedia.org The reactivity of similar thiazole-containing ketones in Knoevenagel condensations has been demonstrated, supporting the feasibility of this transformation. nih.gov These condensation products are valuable intermediates themselves, often used in subsequent cyclization reactions, as seen in the Gewald synthesis. wikipedia.org
Table 4: Knoevenagel Condensation Reactants
| Carbonyl Compound | Active Methylene Compound | Catalyst (Example) | Product Type |
|---|---|---|---|
| This compound | Malononitrile | Piperidine | Alkylidene malononitrile |
| This compound | Ethyl cyanoacetate | Ammonium acetate | Alkylidene cyanoacetate |
| This compound | Thiobarbituric acid | Piperidine | Thiazolyl-substituted enone |
Functional Group Interconversions on Derived Compounds
Once this compound is used to synthesize a more complex molecular scaffold, the various functional groups on the resulting derivative can be further modified. These functional group interconversions are crucial for creating libraries of related compounds for structure-activity relationship studies.
A notable example involves a series of transformations on a thiazole derivative synthesized from a related bromoketone. nih.gov This sequence includes:
Bromination: Introduction of a bromine atom onto the thiazole ring itself using a brominating agent. nih.gov
Arbuzov Reaction: The conversion of a bromomethyl group (which could be introduced on the thiazole ring) into a diethyl phosphonate (B1237965) ester by reacting it with triethyl phosphite. This reaction is a classic method for forming carbon-phosphorus bonds. nih.gov
Wittig-Horner Reaction: The newly formed phosphonate can then undergo a Wittig-Horner reaction with various aldehydes. This reaction is a powerful tool for creating carbon-carbon double bonds, in this case leading to the synthesis of thiazole-based stilbene (B7821643) analogs. nih.gov
Other common interconversions could involve the bromination of aromatic rings attached to the core structure using reagents like N-Bromosuccinimide (NBS). nih.gov
Table 5: Examples of Functional Group Interconversions on Derived Compounds
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Name |
|---|---|---|---|
| Thiazole C-H | Brominating Agent | Thiazole C-Br | Electrophilic Halogenation nih.gov |
| Bromomethyl (-CH₂Br) | Triethyl phosphite | Diethyl phosphonate (-CH₂PO(OEt)₂) | Arbuzov Reaction nih.gov |
| Diethyl phosphonate | Aldehyde, Base | Alkene (-CH=CHR) | Wittig-Horner Reaction nih.gov |
| Thiophene C-H | N-Bromosuccinimide (NBS) | Thiophene C-Br | Radical Substitution/Electrophilic Halogenation nih.gov |
Mechanistic Investigations of Reactions Involving 2 Bromo 1 4 Methylthiazol 2 Yl Ethanone
Detailed Reaction Pathway Elucidation (e.g., Cyclocondensation Mechanisms)
The most prominent reaction pathway for α-haloketones such as 2-bromo-1-(4-methylthiazol-2-yl)ethanone is the Hantzsch thiazole (B1198619) synthesis. asianpubs.orgmdpi.comresearchgate.net This reaction involves the condensation with a thiourea (B124793) or thioamide derivative to form a new thiazole ring.
The mechanism proceeds as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thiourea attacking the electrophilic α-carbon of this compound. This step displaces the bromide ion and forms an S-alkylated intermediate, an isothiouronium salt. nih.gov
Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic 2-aminothiazole (B372263) ring.
Another significant cyclocondensation reaction involves the reaction of this compound with 2-aminothiazole derivatives to yield fused imidazo[2,1-b]thiazole (B1210989) systems. researchgate.netmdpi.comconnectjournals.comresearchgate.net These bicyclic structures are of considerable interest in medicinal chemistry. connectjournals.com
The pathway for this transformation is:
N-Alkylation: The ring nitrogen atom of the 2-aminothiazole acts as a nucleophile, attacking the α-carbon of this compound to displace the bromide. researchgate.net
Intramolecular Cyclization/Dehydration: The exocyclic amino group of the resulting intermediate attacks the carbonyl carbon, leading to a cyclized intermediate which then dehydrates to form the final planar, aromatic imidazo[2,1-b]thiazole structure. researchgate.net
Influence of Catalysts and Reaction Conditions on Reaction Mechanisms
The course and efficiency of reactions involving this compound are highly dependent on the chosen catalysts and experimental conditions. These factors can influence reaction rates, yields, and even the mechanistic pathway itself.
Catalysts:
Acid Catalysis: Lewis acids are often employed in reactions such as Friedel-Crafts acylation for the synthesis of ketone precursors.
Solid-Supported Catalysts: The use of catalysts like silica-supported tungstosilicic acid has been shown to create an efficient and environmentally benign method for Hantzsch thiazole synthesis, allowing for easy recovery and reuse of the catalyst. mdpi.com
Catalyst-Free Conditions: Some Hantzsch condensations can proceed efficiently without a catalyst, particularly under solvent-free conditions or with microwave assistance.
Reaction Conditions:
Solvents: The choice of solvent plays a critical role. Polar protic solvents like ethanol (B145695) are commonly used for Hantzsch synthesis, often mixed with water. mdpi.com The use of greener solvents like polyethylene (B3416737) glycol-400 (PEG-400) has been explored as an efficient and biodegradable medium. researchgate.net In some cases, reactions in dimethylformamide (DMF) or refluxing in ethyl acetate (B1210297) have proven effective. nih.gov
Temperature: Temperature significantly impacts reaction kinetics. While many reactions are conducted at room temperature or with gentle heating nih.gov, elevated temperatures (e.g., 80-90°C) or the use of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.netresearchgate.net
Non-Conventional Methods: Techniques such as ultrasonic irradiation and microreactor systems under electro-osmotic flow have been successfully applied to Hantzsch-type syntheses. mdpi.comrsc.org These methods can offer enhanced reaction control, faster conversions, and improved yields compared to traditional batch syntheses. rsc.org
| Condition | Observation | Example/Rationale | Reference |
|---|---|---|---|
| Catalyst | Silica Supported Tungstosilicic Acid (SiW.SiO₂) | Provides an efficient, green, and reusable catalyst for one-pot synthesis of Hantzsch thiazole derivatives. | mdpi.com |
| Solvent | Ethanol/Water | Commonly used solvent system for reflux conditions in Hantzsch synthesis, promoting dissolution of reactants. | mdpi.com |
| Polyethylene Glycol-400 (PEG-400) | Acts as an efficient, inexpensive, and biodegradable reaction medium and catalyst. | researchgate.net | |
| Energy Source | Microwave Irradiation | Significantly reduces reaction times and can improve yields compared to conventional heating. | researchgate.net |
| Ultrasonic Irradiation | Offers a more convenient and easily controlled alternative to conventional heating, often leading to good yields in shorter times. | mdpi.com |
Insights into Regioselectivity and Stereochemical Control
Regioselectivity becomes a crucial consideration when this compound reacts with unsymmetrical reagents. The presence of multiple non-equivalent nucleophilic or electrophilic sites can lead to the formation of constitutional isomers.
A key example is the reaction with an N-substituted thiourea. The initial S-alkylation is generally favored. However, the subsequent cyclization step presents two possibilities: attack by either the substituted or the unsubstituted nitrogen atom on the carbonyl carbon. Studies on analogous unsymmetrical α-bromo-1,3-diketones have shown that the regiochemical outcome is dictated by the relative electrophilicity of the carbonyl carbons and the steric and electronic nature of the nucleophilic nitrogens. nih.gov In some cases, this can even lead to rearranged products through acyl migration. nih.gov
The reaction between an α-bromo-1,3-diketone and an N-substituted thiourea can theoretically yield four different regioisomers, depending on which nitrogen atom acts as the nucleophile in the cyclization step and which carbonyl group is attacked. nih.gov The predominant product is often determined by the greater electrophilicity of one carbonyl group over the other. nih.gov
Stereochemical control is generally not a factor in these specific cyclocondensation reactions. The final products, such as the substituted thiazole or the fused imidazo[2,1-b]thiazole systems, are planar, aromatic molecules, which eliminates the possibility of stereoisomers related to chiral centers on the newly formed ring.
Applications in Advanced Organic Synthesis and Interdisciplinary Research
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The compound is a pivotal building block for constructing sophisticated heterocyclic systems. The α-bromo ketone moiety is particularly susceptible to nucleophilic attack and readily participates in cyclocondensation reactions, making it an ideal starting material for diverse molecular frameworks.
Design and Synthesis of Thiazole-Containing Hybrids and Conjugates
2-Bromo-1-(4-methylthiazol-2-yl)ethanone is instrumental in the synthesis of hybrid molecules where the thiazole (B1198619) core is conjugated with other heterocyclic or functional moieties. The reactive bromoacetyl group serves as an anchor for introducing new molecular fragments. For instance, it can react with various nucleophiles, such as heterocyclic amines or thiosemicarbazones, to yield complex conjugates. Research has demonstrated the synthesis of imidazotriazole-incorporated thiazoles through the reaction of similar bromo-ethanone thiazole precursors with heterocyclic amines. researchgate.netbepls.com This strategy allows for the fusion of the thiazole unit with other biologically relevant scaffolds, leading to the creation of novel chemical entities with potentially enhanced or unique properties.
Construction of Modified Thiazole Ring Systems
A primary application of this compound is in the construction of fused and modified thiazole ring systems through the Hantzsch thiazole synthesis and related cyclocondensation reactions. Current time information in Pasuruan, ID. In these reactions, the α-bromo ketone condenses with a thioamide or thiourea (B124793) derivative. For example, the reaction between an α-bromo ketone and a 2-aminothiazole (B372263) derivative can lead to the formation of a fused imidazo[2,1-b]thiazole (B1210989) system. This bicyclic structure is a common core in many pharmacologically active compounds. The versatility of this reaction allows for the creation of a diverse library of substituted and fused thiazole derivatives by varying the nucleophilic partner.
| Reactant Class | Resulting Heterocyclic System | Reaction Type |
|---|---|---|
| Thioamides | 2,4-Disubstituted Thiazoles | Hantzsch Thiazole Synthesis |
| Thioureas | 2-Aminothiazoles | Hantzsch Thiazole Synthesis |
| Heterocyclic Amines (e.g., 2-aminothiazole) | Imidazo[2,1-b]thiazoles | Cyclocondensation |
| Thiosemicarbazones | Thiazole-Thiosemicarbazone Conjugates | Condensation/Alkylation |
Generation of Fluorescent Thiazole Units
Thiazole cores are recognized as valuable fluorophore units in the design of fluorescent materials and probes. Current time information in Pasuruan, ID. The synthesis of these fluorescent molecules often relies on the construction of a conjugated system incorporating the thiazole ring. This compound, as a classic α-halocarbonyl compound, is a key starting material in the Hantzsch synthesis, which is a fundamental method for preparing the necessary thiazole core. Current time information in Pasuruan, ID. By reacting it with various thioamides, researchers can introduce different substituents onto the thiazole ring, thereby tuning the photophysical characteristics of the resulting molecule to achieve desired fluorescence properties. Current time information in Pasuruan, ID.ekb.eg
Role as an Intermediate in the Production of Additives for Material Applications (e.g., Polyurethane Coatings)
While this compound is a precursor, the thiazole derivatives synthesized from it have found applications in material science. Thiazole-containing compounds are incorporated as additives into polyurethane coatings to enhance their functional properties. ekb.egekb.eg Research has shown that the addition of specific thiazole derivatives can improve the antimicrobial and flame-retardant characteristics of polyurethane films. researchgate.netekb.egekb.eg The synthesis of these functional additives often begins with foundational building blocks like α-bromo-thiazole ketones, which enable the construction of the final active compound that is then physically incorporated into the polymer matrix. ekb.eg
Investigations in Structure-Activity Relationship (SAR) Studies via Chemical Derivatization
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is a valuable starting point for such studies due to the ease with which its structure can be modified.
Strategic Design of Derivatives for Modulating Molecular Interactions
The bromoacetyl group of this compound is a key functional handle for chemical derivatization. This reactive site allows for the systematic introduction of a wide variety of substituents by reacting it with different nucleophiles. By creating a series of structurally related analogs and evaluating their biological activity, researchers can deduce critical SAR insights. For example, a series of thiazole-based stilbene (B7821643) analogs were designed and synthesized to study their potential as anticancer agents, revealing how different substitutions on the core structure impacted their inhibitory activity against DNA topoisomerase IB. ekb.eg This process of derivatization and subsequent biological testing allows for the identification of pharmacophores—the key structural features responsible for a compound's interaction with a biological target—and helps in the rational design of more potent and selective molecules.
| Reactive Site | Chemical Modification | Purpose in SAR Studies |
|---|---|---|
| α-Bromo Ketone | Reaction with various nucleophiles (amines, thiols, etc.) | Introduce diverse functional groups to probe molecular interactions. |
| α-Bromo Ketone | Cyclocondensation with thioamides | Build new heterocyclic rings to explore larger chemical space. |
| Thiazole Ring | Further substitution (if chemically feasible) | Modify electronic properties and steric bulk of the core scaffold. |
Exploration of Substituent Effects on Chemical Reactivity and Molecular Architecture
The chemical behavior of this compound is intrinsically linked to its molecular structure, particularly the interplay of its functional groups. The reactivity is dominated by the α-bromo ketone moiety. The carbonyl group's electron-withdrawing nature polarizes the adjacent carbon-bromine bond, making the α-carbon highly electrophilic and the bromine atom a good leaving group. This facilitates nucleophilic substitution reactions, a cornerstone of its utility as a synthetic intermediate .
Substituents introduced onto the thiazole ring can significantly modulate this reactivity through electronic and steric effects.
Electronic Effects: Electron-donating groups (EDGs) attached to the thiazole ring would increase the electron density on the ring and, through resonance or inductive effects, slightly decrease the electrophilicity of the carbonyl carbon. This could slow the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) would further enhance the electrophilicity of the carbonyl carbon, making the compound more reactive towards nucleophiles.
Steric Effects: The size and position of substituents can influence the approach of nucleophiles. Bulky groups near the reactive α-carbon can create steric hindrance, impeding the reaction rate.
The molecular architecture of this compound and its derivatives is generally expected to be approximately planar, a common feature for similar aromatic and heterocyclic ketones nih.gov. This planarity influences how molecules pack in a crystal lattice. Substituents play a critical role in defining the solid-state architecture by introducing non-covalent interactions. For instance, groups capable of hydrogen bonding, like hydroxyls (-OH), or halogen bonding, involving the bromine atom, can direct the formation of specific one- or two-dimensional structures in the crystal . These interactions are crucial in the design of materials with specific physical properties and in understanding how a molecule might bind to a biological target.
Development of Chemical Probes and Ligands for Biological Systems (Computational and Synthetic Focus)
The inherent reactivity of the α-bromo ketone group makes this compound and related structures valuable scaffolds in medicinal chemistry for the development of chemical probes and ligands. The bromoacetyl group can form covalent bonds with nucleophilic residues (such as cysteine or histidine) in proteins, allowing it to act as an irreversible inhibitor or a tool for labeling active sites . This synthetic handle enables the construction of more complex molecules designed to interact with specific biological targets like enzymes or receptors.
Computational methods, such as molecular docking, are often employed in conjunction with synthesis. These techniques can predict how a designed molecule might bind to a target protein, guiding the synthetic efforts towards compounds with higher potential affinity and specificity. This synergy between computational prediction and chemical synthesis accelerates the discovery of potent biological agents.
A significant application of thiazole-containing compounds derived from α-bromo ketones is in the development of anticancer agents, particularly inhibitors of DNA Topoisomerase IB (Top1). nih.gov Top1 is a crucial enzyme involved in DNA replication and transcription, making it a validated target for cancer therapy nih.gov.
Researchers have developed multi-step synthetic routes starting from precursors similar to this compound to create novel Top1 inhibitors. A representative synthetic strategy involves several key transformations nih.gov:
Thiazole Ring Formation: The synthesis often begins with a Hantzsch-type cyclization reaction. For instance, a 2-bromo-1-phenylethanone derivative reacts with thioacetamide (B46855) to form the core 2-methylthiazole ring structure nih.gov.
Functionalization: The newly formed thiazole intermediate undergoes further modifications. This can include sequential bromination at different positions on the molecule to introduce new reactive sites nih.gov.
Arbuzov and Wittig-Horner Reactions: To build the final structure, an Arbuzov reaction is used to create a phosphonate (B1237965) intermediate. This intermediate is then used in a Wittig-Horner reaction with various substituted benzaldehydes. This sequence is effective for creating stilbene-like structures, which have shown diverse biological activities nih.gov.
Following synthesis, these novel thiazole-based compounds are evaluated for their biological activity. Molecular docking studies are also performed to provide insights into the potential binding mode of the compounds with the Top1-DNA complex, helping to explain their inhibitory activity nih.gov. An MTT assay, which measures cell viability, is commonly used to assess the cytotoxicity of these compounds against various cancer cell lines.
Table 1: Cytotoxicity of a Representative Thiazole-Based Top1 Inhibitor Data derived from studies on structurally related thiazole-based stilbene analogs.
| Compound Name | Target Cancer Cell Line | IC₅₀ (µM) |
| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | Human Breast Cancer (MCF-7) | 0.78 nih.gov |
| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | Human Colon Cancer (HCT116) | 0.62 nih.gov |
Theoretical and Computational Studies on 2 Bromo 1 4 Methylthiazol 2 Yl Ethanone and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to exploring the intrinsic properties of thiazole (B1198619) derivatives. tandfonline.comnih.gov These methods allow for the detailed analysis of molecular orbitals and electronic structures, which are key determinants of a molecule's reactivity and interaction with other chemical species. tandfonline.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A small energy gap generally signifies high chemical reactivity and polarizability, suggesting the molecule can be easily excited. researchgate.netresearchgate.net In contrast, a large energy gap indicates high kinetic stability. nih.gov For thiazole derivatives, DFT calculations at levels such as B3LYP/6-311G(d,p) are commonly employed to compute these parameters and predict the molecule's reactivity. tandfonline.com This analysis is vital in medicinal chemistry for understanding how a drug molecule might interact with biological targets. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives Note: These values are illustrative for related thiazole derivatives and calculated using DFT methods.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (Methoxy-substituted) | -5.78 | -1.92 | 3.86 | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (Dichloro-substituted) | -6.34 | -2.10 | 4.24 | nih.gov |
Theoretical calculations provide a detailed picture of the electronic landscape of a molecule. Molecular Electrostatic Potential (MESP) maps are particularly useful as they visualize the charge distribution across the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. tandfonline.com These maps help predict sites for intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attacks. nih.gov For thiazole derivatives, MESP studies often show negative potential localized around nitrogen and oxygen atoms, indicating these are likely sites for electrophilic attack or coordination, while regions of positive potential are found around hydrogen atoms. nih.gov
Furthermore, DFT methods are used to calculate optimized molecular geometries, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. tandfonline.com Mulliken atomic charge analysis is another tool used to quantify the charge distribution on each atom, offering further insights into the molecule's reactivity and electronic properties. tandfonline.com
Molecular Modeling and Docking Studies
Molecular modeling, and specifically molecular docking, has become an indispensable tool in drug discovery for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme (receptor). nih.govresearchgate.net This computational technique helps in screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. nih.gov
Molecular docking simulations are widely used to assess the binding affinity and orientation of thiazole derivatives within the active sites of various biological targets. nih.gov The process involves using software like AutoDock or MOE to place the ligand into the binding pocket of a protein whose 3D structure is known (often from the Protein Data Bank, PDB). nih.govnih.gov The simulation calculates a docking score, typically in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger, more favorable interaction. nih.gov
These studies provide crucial insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-receptor complex. nih.govacs.org For example, docking studies on thiazole derivatives have identified their potential as:
Anticancer agents: by predicting their binding to targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain and Rho6 protein. researchgate.netnih.gov
Antitubercular agents: by modeling interactions with the DprE1 enzyme of Mycobacterium tuberculosis. nih.gov
Antimicrobial agents: by assessing binding to bacterial enzymes like DNA gyrase. nih.gov
Antidiabetic agents: by simulating interactions with Human Pancreatic Alpha-Amylase. researchgate.net
The results from these computational assessments help rationalize the observed biological activity and guide the design of new derivatives with improved potency and selectivity. researchgate.net
Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives
| Compound Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| Thiazole-based Thiazolidinone | DNA Gyrase (1KZN) | -6.8 | Not Specified | Antimicrobial | impactfactor.org |
| Benzo[d]imidazo[2,1-b]thiazole | DprE1 (4P8N) | -6.2 | Tyr314, Cys387 | Antitubercular | nih.gov |
| Thiazole Derivative | Human Pancreatic Alpha-Amylase (4GQR) | -65.49 (Binding Energy) | Not Specified | Antidiabetic | researchgate.net |
Reaction Modeling and Transition State Analysis
While experimental studies can identify the products of a chemical reaction, computational modeling is often required to elucidate the detailed step-by-step mechanism. nih.gov Theoretical studies can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
Spectroscopic Data Interpretation using Theoretical Methods
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are essential for characterizing newly synthesized compounds. Theoretical methods can significantly aid in the interpretation of these experimental spectra. tandfonline.com
By employing DFT and Time-Dependent DFT (TD-DFT), it is possible to calculate the spectroscopic properties of a proposed molecular structure. tandfonline.com For instance, theoretical calculations can predict:
IR vibrational frequencies: These calculated frequencies, when appropriately scaled, can be compared with experimental IR spectra to help assign specific absorption bands to corresponding molecular vibrations. tandfonline.comresearchgate.net
NMR chemical shifts (¹H and ¹³C): Theoretical prediction of NMR spectra can be invaluable for assigning signals in complex molecules and confirming their structure. acs.org
Electronic transitions (UV-Vis spectra): TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the electronic transitions observed in UV-Vis spectroscopy. tandfonline.com
A strong correlation between the calculated and experimental spectra provides powerful evidence for the correct structural assignment of a synthesized compound. tandfonline.comresearchgate.net This integrated experimental and theoretical approach is particularly useful for unambiguously determining the structure of complex heterocyclic molecules like the derivatives of 2-Bromo-1-(4-methylthiazol-2-YL)ethanone. mdpi.com
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Representative Thiazole Derivative Note: This table is illustrative of the methodology.
| Spectroscopic Method | Property | Experimental Value | Calculated Value (Method) | Reference |
|---|---|---|---|---|
| UV-Vis | λmax | 380 nm | 382 nm (TD-DFT/B3LYP) | tandfonline.com |
| IR | C=N stretch | 1634 cm-1 | 1640 cm-1 (DFT/B3LYP, scaled) | tandfonline.commdpi.com |
Future Research Directions and Unexplored Reactivity of 2 Bromo 1 4 Methylthiazol 2 Yl Ethanone
Development of Novel and Sustainable Synthetic Methodologies
Conventional methods for the synthesis of thiazole (B1198619) derivatives, including those starting from α-haloketones like 2-bromo-1-(4-methylthiazol-2-yl)ethanone, often rely on hazardous reagents and generate significant chemical waste. nih.govresearchgate.net A primary direction for future research is the development of green and sustainable synthetic protocols. nih.govbepls.com
Emerging strategies that warrant further investigation include:
Ultrasonic and Microwave-Assisted Synthesis: These techniques offer substantial benefits, such as reduced reaction times, milder reaction conditions, and often higher yields compared to conventional heating. researchgate.netbepls.commdpi.com Applying these energy-efficient methods to the reactions of this compound with various nucleophiles could lead to more environmentally benign pathways for producing thiazole-based compounds. mdpi.com
Use of Green Solvents: Research is moving towards replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG). bepls.com Developing reaction conditions where this compound can react efficiently in these solvents is a key goal for sustainable chemistry. bepls.com
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, represent a frontier in green synthesis. nih.govresearchgate.net Exploring the reactivity of this compound under these conditions could eliminate the need for bulk solvents, simplifying purification and minimizing waste.
Catalyst Discovery for Enhanced Selectivity and Yield in Derivatization
While many reactions involving this compound proceed thermally, the discovery of novel catalysts is crucial for enhancing reaction rates, yields, and, most importantly, selectivity.
Future avenues for catalyst discovery include:
Biocatalysts: The use of enzymes or engineered biological systems as catalysts is a cornerstone of green chemistry. A significant area of future work involves using recyclable biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, to facilitate the synthesis of thiazole derivatives. mdpi.com These biocatalysts can offer high efficiency under mild conditions and can be reused multiple times without a significant drop in catalytic activity. mdpi.com
Advanced Homogeneous Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi reactions, have been used for the derivatization of brominated thiazoles. researchgate.netnih.gov Future research could focus on developing more active and robust palladium catalysts (e.g., those with specialized phosphine (B1218219) ligands) to improve the efficiency and scope of these reactions for this compound, particularly for creating complex carbon-carbon bonds. researchgate.net
Heterogeneous Catalysts: Developing solid-supported catalysts could simplify product purification and catalyst recycling. Research into new solid-phase catalysts that can promote the condensation and cyclization reactions of this compound would be a significant step towards more sustainable industrial-scale production of its derivatives.
Exploration of New Chemical Transformations and Rearrangements
The primary reactivity of this compound involves the Hantzsch thiazole synthesis, where the α-bromo ketone reacts with a thioamide-containing compound. nih.gov However, its bifunctional nature (an electrophilic ketone and a reactive C-Br bond) allows for a wider range of chemical transformations that are not yet fully explored.
Potential areas for future exploration are:
Multi-component Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component could provide rapid access to complex molecular architectures in a single step. bepls.com This approach is highly valued in drug discovery for building libraries of diverse compounds.
Synthesis of Fused and Poly-heterocyclic Systems: The compound is a known precursor for creating dithiazole and trithiazole structures. nih.gov Further research could explore its use in synthesizing novel fused heterocyclic systems by reacting it with bifunctional nucleophiles, potentially leading to new classes of compounds with unique electronic and biological properties. researchgate.net For example, reactions with reagents like o-phenylenediamine (B120857) or o-aminothiophenol can yield complex fused structures. nih.govresearchgate.net
Novel Rearrangements: Investigating potential acid- or base-catalyzed rearrangements of derivatives synthesized from this compound could uncover new molecular scaffolds. The inherent ring strain and electronic properties of intermediates could be exploited to trigger novel chemical transformations.
Interdisciplinary Applications in Emerging Fields
While thiazole derivatives are well-established in medicinal chemistry for their antimicrobial and anticancer activities, the unique structure of compounds derived from this compound opens doors to other advanced fields. nih.govmdpi.comnih.gov
Future research should target applications in:
Materials Science: The thiazole ring is an electron-rich heterocycle, making its derivatives potential candidates for organic electronics. Research could focus on synthesizing polymers or small molecules for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as components of dyes for nonlinear optical devices. researchgate.net
Chemical Biology and Sensing: The reactivity of the α-bromo ketone group can be harnessed to design chemical probes. Derivatives could be synthesized to act as covalent inhibitors for specific enzymes, allowing for detailed studies of protein function. nih.gov Furthermore, by incorporating fluorophores, derivatives of this compound could be developed as fluorescent sensors for detecting specific ions or biomolecules.
Agrochemicals: The thiazole motif is present in various pesticides and fungicides. A systematic exploration of the biological activity of derivatives of this compound could lead to the discovery of new, more effective, and potentially safer agrochemicals.
Q & A
Q. What are the challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
